molecular formula C6H9ClN2O2 B161520 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride CAS No. 35454-39-8

2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride

Cat. No.: B161520
CAS No.: 35454-39-8
M. Wt: 176.60 g/mol
InChI Key: XVLSBASXRIOQRZ-UHFFFAOYSA-N
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Description

1-Methyl-4-imidazoleacetic acid (MIMA) is a stable metabolite of histamine that is produced by the oxidation of the primary metabolite, N-methylhistamine. Urinary levels of MIMA are commonly measured to evaluate histamine secretion, particularly in the context of systemic mastocytosis.

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of amino acids and neurotransmitters. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions are crucial for understanding the compound’s role in various metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and experimental conditions. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation. Additionally, the compound can affect the expression of genes related to metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. These temporal effects can influence the long-term outcomes of experiments involving the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. For example, studies in rodents have shown that low doses of the compound can modulate neurotransmitter levels and improve cognitive function, whereas high doses can cause neurotoxicity and other harmful effects. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. This distribution is crucial for the compound’s activity and function, as it determines its localization and interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-5(7-4-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSBASXRIOQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2625-49-2 (Parent)
Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20188970
Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35454-39-8
Record name 1H-Imidazole-4-acetic acid, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35454-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazol-4-acetic acid monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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